N'-(3,5-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O2/c1-16-13-17(2)15-19(14-16)25-22(29)21(28)24-7-8-26-9-11-27(12-10-26)20-5-3-18(23)4-6-20/h3-6,13-15H,7-12H2,1-2H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTQINISHRINPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,5-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide typically involves multiple steps. One common method involves the reaction of 3,5-dimethylphenylamine with 2-bromoethylamine to form an intermediate, which is then reacted with 4-(4-fluorophenyl)piperazine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethylsulfoxide (DMSO) and catalysts such as palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(3,5-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N’-(3,5-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(3,5-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and selectivity for these receptors .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperazine-Based Analogues
a. 5-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-N-(quinolin-2-yl)pentanamide (11c)
- Structural Differences : The dichlorophenyl group (2,3-substitution) on the piperazine contrasts with the 4-fluorophenyl group in the target compound. Chlorine’s electron-withdrawing effects may increase receptor affinity but reduce solubility compared to fluorine.
- Synthetic Yield: Prepared via similar substitution methods, but yields and purification steps (e.g., normal-phase chromatography) vary depending on substituent reactivity .
b. N-(2-(2-(4-(3,5-Dichlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3h)
- Key Features: Incorporates a thiophene-linked benzamide instead of ethanediamide.
- Analytical Data : MS (504.50 [M+H]+) and NMR confirm structural integrity. Lower yield (49%) compared to the target compound’s hypothetical synthesis suggests synthetic challenges with bulkier substituents .
Diazenane and Bioisosteric Analogues
a. 5-(4-(3,5-Dichlorophenyl)-1,4-diazepan-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (7x)
- Structural Variation : Replaces piperazine with a seven-membered 1,4-diazepane ring, increasing conformational flexibility. This may alter receptor binding kinetics but reduce selectivity due to broader interaction profiles.
b. Guanidine–Acylguanidine Bioisosteres (e.g., (S)-3.74)
- Design Strategy : Uses guanidine moieties as bioisosteres for carboxylic acids, enhancing hydrogen-bonding capacity. The target compound’s ethanediamide lacks this feature, prioritizing simplicity and metabolic stability over polar interactions .
Ethanediamide Derivatives with Varied Aryl Substituents
a. N'-(4-Ethoxyphenyl)-N-[2-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]ethyl]ethanediamide
- Substituent Effects : The ethoxy group (electron-donating) on the phenyl ring contrasts with the target’s 3,5-dimethyl groups (lipophilic). Ethoxy may improve solubility but reduce CNS penetration compared to methyl substituents.
Structure-Activity Relationships (SAR)
- Piperazine Substitution : Fluorine (4-fluorophenyl) balances electronegativity and metabolic stability, whereas chlorine (e.g., 2,3-dichlorophenyl) may enhance affinity but increase toxicity risks .
- Aryl Groups: 3,5-Dimethylphenyl improves lipophilicity for blood-brain barrier penetration, while thiophene (as in 3h) or quinoline (as in 11c) introduces aromatic diversity for receptor targeting .
Data Tables
Table 2. Substituent Effects on Pharmacokinetics
| Substituent Type | Example Compound | Effect on Solubility | Effect on Receptor Affinity | Metabolic Stability |
|---|---|---|---|---|
| 4-Fluorophenyl | Target Compound | Moderate | High (electronegative) | High |
| 2,3-Dichlorophenyl | 11c | Low | Very High | Moderate |
| 3,5-Dimethylphenyl | Target Compound | Low | Moderate (lipophilic) | High |
| Thiophen-3-yl | 3h | Moderate | High (π-π interactions) | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
